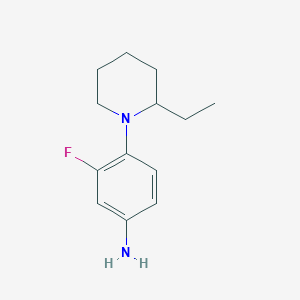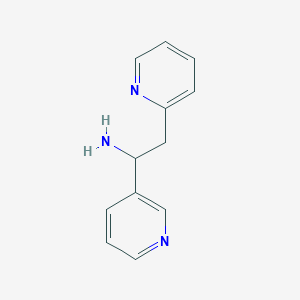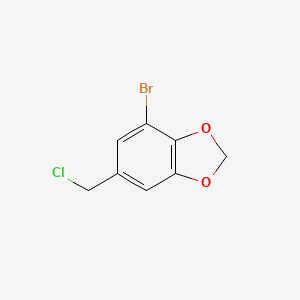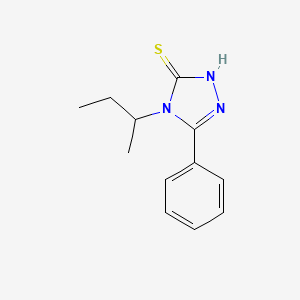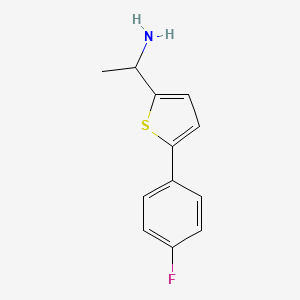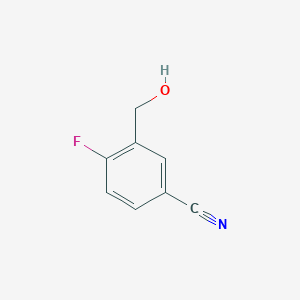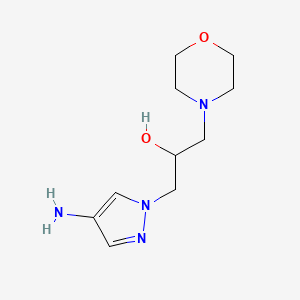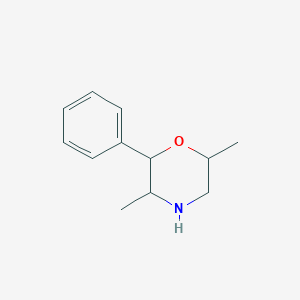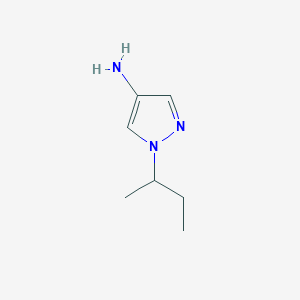
1-(Butan-2-yl)-1H-pyrazol-4-amine
説明
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including reaction conditions and any necessary catalysts.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, including the products formed and the conditions required for the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).科学的研究の応用
Synthesis and Characterization
The compound 1-(Butan-2-yl)-1H-pyrazol-4-amine and its derivatives have been explored for their potential in various scientific applications, particularly in the synthesis and characterization of new compounds. For example, research has highlighted the synthesis of tridentate bipyrazolic compounds and their evaluation for cytotoxic activity against tumor cell lines. These compounds exhibited pronounced cytotoxic properties, suggesting their potential as therapeutic agents (Kodadi et al., 2007). Another study focused on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, further demonstrating the compound's utility in chemical synthesis (Mironovich & Shcherbinin, 2014).
Catalysis
The compound has also been utilized in the development of catalysts. For instance, pyrazolylethylamine zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing promising activity and selectivity. This application underscores the compound's role in environmentally friendly polymer synthesis (Matiwane et al., 2020).
Antimicrobial and Anticancer Activities
Moreover, derivatives of 1-(Butan-2-yl)-1H-pyrazol-4-amine have been synthesized and investigated for their antimicrobial and anticancer activities. These studies have led to the identification of compounds with significant biological activities, highlighting the chemical's potential as a scaffold for developing new therapeutic agents. For example, Rathinamanivannan et al. (2019) synthesized 2-pyrazoline derivatives that showed promising in vitro anticancer and antimicrobial properties, suggesting their potential for drug development (Rathinamanivannan et al., 2019).
Corrosion Inhibition
Additionally, the compound has been studied for its potential as a corrosion inhibitor. A DFT study on new bipyrazole derivatives, including analogs of 1-(Butan-2-yl)-1H-pyrazol-4-amine, revealed their efficiency and reactive sites as corrosion inhibitors. This application is critical for industrial processes where corrosion resistance is essential, demonstrating the compound's utility beyond biological applications (Wang et al., 2006).
Safety And Hazards
This would involve a discussion of any known health risks associated with the compound, as well as any precautions that should be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or theoretical studies.
特性
IUPAC Name |
1-butan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHODAIYDXUBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



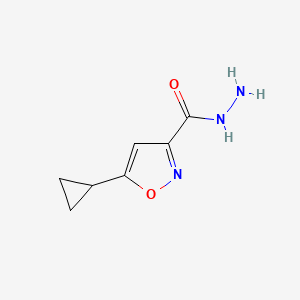
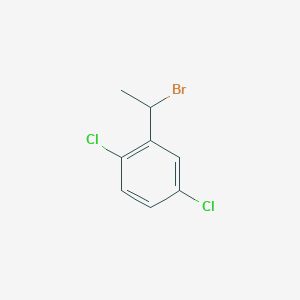
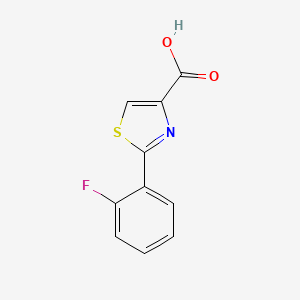
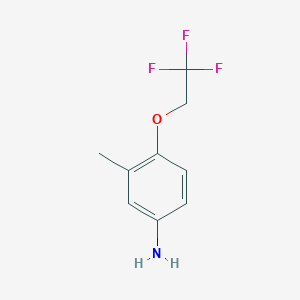
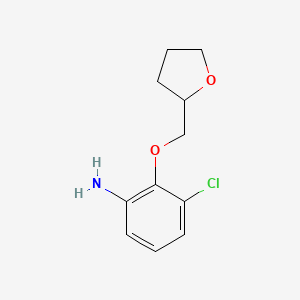
![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)
